molecular formula C10H17NO6S B037554 2-(prop-2-enoylamino)butane-2-sulfonic Acid CAS No. 40623-75-4

2-(prop-2-enoylamino)butane-2-sulfonic Acid

Cat. No. B037554
CAS RN: 40623-75-4
M. Wt: 279.31 g/mol
InChI Key: YVDXQYOOUXSXMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonic acid derivatives like 2-(prop-2-enoylamino)butane-2-sulfonic acid often involves reactions with sulfonyl groups to introduce functionality. For example, β-cyclodextrin-butane sulfonic acid has been used as a catalyst for the synthesis of amidoalkyl-naphthols, showcasing the versatility of sulfonic acid derivatives in catalysis (Gong et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonic acid derivatives, including 2-(prop-2-enoylamino)butane-2-sulfonic acid, is characterized by the presence of a sulfonic acid group, which significantly influences their chemical reactivity and physical properties. Studies such as the one by Moujahid et al. (2005) on aniline sulfonic acid derivatives highlight the impact of the sulfonic acid group on the molecular structure and properties of such compounds (Moujahid et al., 2005).

Chemical Reactions and Properties

Sulfonic acids and their derivatives are known for their reactivity in various chemical reactions. For instance, 4-(succinimido)-1-butane sulfonic acid has been utilized as a Brönsted acid catalyst in the synthesis of pyrano[4,3-b]pyran derivatives, demonstrating the chemical versatility of sulfonic acid compounds (Khaligh, 2015).

Physical Properties Analysis

The physical properties of sulfonic acid derivatives are influenced by their molecular structure. For example, the introduction of sulfonic acid groups can enhance the water solubility and thermal stability of compounds, which is crucial for their application in various industrial processes (Peng et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(prop-2-enoylamino)butane-2-sulfonic acid and related compounds are characterized by their reactivity towards nucleophiles and electrophiles, making them valuable in synthesis and catalysis. The study on phenyl-amino sulfonic solid acid-MCM-41 complex highlights the catalytic potential of sulfonic acid derivatives in organic synthesis, offering insights into their chemical properties and applications (Adam & Kueh, 2014).

Scientific Research Applications

Synthesis and antimicrobial evaluation of sulfonate derivatives

A study highlighted the synthesis of novel sulfonate derivatives with potential biological activity, including quaternary ammonium salts derived from 1,3-propane and/or 1,4-butane sultone. These compounds, particularly one containing a carboxypyridinium group, exhibited high antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the utility of sulfonate chemistry in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

This research introduced a new nanosized N-sulfonated acid catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. The catalyst showed excellent yields and could be reused multiple times without loss of activity, highlighting the application of sulfonate derivatives in green chemistry and catalysis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Catalysis and Polymerization

Polymerization of aniline sulfonic acid derivatives

The incorporation of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDHs) was investigated, with a focus on the polymerization of these derivatives after thermal treatment. This study offers insights into the design of novel hybrid materials with potential applications in catalysis, sensing, and electronic devices (Moujahid, Dubois, Besse, & Leroux, 2005).

Synthesis of magnetic nanocatalyst for accelerated synthesis

A magnetic nanocatalyst based on 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles was synthesized for the accelerated synthesis of benzothiazolylamino phenylmethyl-2-naphthols. This work underscores the utility of sulfonate-containing magnetic nanocatalysts in facilitating solvent-free, efficient, and eco-friendly synthetic processes (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).

Solubility and Phase Behavior

Modulating the solubility of zwitterionic polymers

A study explored how the spacer group in zwitterionic monomers influences the solubility and thermoresponsive behavior of the resulting polyzwitterions in water and aqueous salt solutions. This research provides valuable insights into the design of zwitterionic materials with tailored solubility and responsiveness, which can be crucial for biomedical applications (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Safety And Hazards

The compound is considered toxic if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Appropriate personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

prop-2-enoic acid;2-(prop-2-enoylamino)butane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(3,5-2)13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXQYOOUXSXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(NC(=O)C=C)S(=O)(=O)O.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961031
Record name Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(prop-2-enoylamino)butane-2-sulfonic Acid

CAS RN

40623-75-4
Record name 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid
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